molecular formula C14H13N5O3 B12500679 Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate

Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B12500679
M. Wt: 299.28 g/mol
InChI Key: GNRDOIJRIRBYDO-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate is a heterocyclic compound that belongs to the class of imidazo-tetrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-benzyl-5-oxo-1,2,3,4-tetrazine-3-carboxylate with suitable reagents to form the imidazo-tetrazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazo-tetrazine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes or pathways. In the context of its antitumor activity, the compound may induce DNA damage or interfere with DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate can be compared with other imidazo-tetrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl 3-benzyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

InChI

InChI=1S/C14H13N5O3/c1-2-22-13(20)11-12-16-17-19(14(21)18(12)9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

GNRDOIJRIRBYDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CC3=CC=CC=C3

Origin of Product

United States

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